molecular formula C25H32O12 B13864928 MPAG-bis methyl ester

MPAG-bis methyl ester

Cat. No.: B13864928
M. Wt: 524.5 g/mol
InChI Key: LMXFNHGLSAWZDI-TUPPYXDNSA-N
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Description

MPAG-bis methyl ester is a chemical compound derived from mycophenolic acid. It is an esterified form of mycophenolic acid glucuronide, which is a metabolite of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant used in organ transplantation to prevent rejection. The esterification of mycophenolic acid glucuronide to form this compound enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPAG-bis methyl ester typically involves the esterification of mycophenolic acid glucuronide with methanol in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the compound. Commonly used catalysts include sulfuric acid and hydrochloric acid. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MPAG-bis methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid glucuronide and methanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid at elevated temperatures. Basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Hydrolysis: Mycophenolic acid glucuronide and methanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

MPAG-bis methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation.

    Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of MPAG-bis methyl ester involves its conversion to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound suppresses the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.

Comparison with Similar Compounds

MPAG-bis methyl ester can be compared with other esterified forms of mycophenolic acid, such as mycophenolate mofetil. While both compounds serve as prodrugs of mycophenolic acid, this compound offers enhanced stability and bioavailability. Other similar compounds include:

    Mycophenolate mofetil: Another ester prodrug of mycophenolic acid with similar immunosuppressive properties.

    Mycophenolic acid glucuronide: The glucuronidated metabolite of mycophenolic acid, which is less stable and less bioavailable compared to its esterified forms.

This compound stands out due to its improved pharmacokinetic properties, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C25H32O12/c1-11(7-9-15(26)32-3)6-8-13-20(33-4)12(2)14-10-35-23(30)16(14)21(13)36-25-19(29)17(27)18(28)22(37-25)24(31)34-5/h6,17-19,22,25,27-29H,7-10H2,1-5H3/b11-6+/t17-,18-,19+,22-,25+/m0/s1

InChI Key

LMXFNHGLSAWZDI-TUPPYXDNSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)O)O)O

Origin of Product

United States

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